2-(Trifluoromethyl)-6-(trimethylsilyl)quinoline
Overview
Description
2-(Trifluoromethyl)-6-(trimethylsilyl)quinoline is a compound that features both trifluoromethyl and trimethylsilyl groups attached to a quinoline core. The trifluoromethyl group is known for its electron-withdrawing properties, while the trimethylsilyl group is often used as a protective group in organic synthesis. This combination makes the compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of quinoline derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The trimethylsilyl group can be introduced via silylation reactions using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, often optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-6-(trimethylsilyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: TMSCl in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with substituted functional groups.
Scientific Research Applications
2-(Trifluoromethyl)-6-(trimethylsilyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-6-(trimethylsilyl)quinoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the trimethylsilyl group can protect reactive sites during chemical reactions. These properties enable the compound to modulate biological activities and participate in complex chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinoline: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
6-(Trimethylsilyl)quinoline: Lacks the trifluoromethyl group, which reduces its electron-withdrawing capabilities.
Uniqueness
2-(Trifluoromethyl)-6-(trimethylsilyl)quinoline is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
trimethyl-[2-(trifluoromethyl)quinolin-6-yl]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NSi/c1-18(2,3)10-5-6-11-9(8-10)4-7-12(17-11)13(14,15)16/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEFURRNQIXFCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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